Threonyl-(O-tert-butyl)-phenylalanyl-proline
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Overview
Description
Threonyl-(O-tert-butyl)-phenylalanyl-proline is a synthetic compound that combines the amino acids threonine, phenylalanine, and proline, with a tert-butyl group attached to the threonine residue. This compound is often used in peptide synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Threonyl-(O-tert-butyl)-phenylalanyl-proline typically involves the protection of amino acid functional groups, followed by coupling reactions to form the peptide bonds. The tert-butyl group is introduced to protect the hydroxyl group of threonine, which can be achieved using tert-butyl alcohol in the presence of an acid catalyst . The coupling of the protected amino acids can be performed using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. Automated peptide synthesizers are commonly used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) allows for the efficient assembly of the peptide chain on a solid support, followed by cleavage and purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Threonyl-(O-tert-butyl)-phenylalanyl-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: Substitution reactions can replace specific atoms or groups within the compound.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) or various nucleophiles and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can result in deprotected or reduced forms of the compound.
Scientific Research Applications
Threonyl-(O-tert-butyl)-phenylalanyl-proline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Threonyl-(O-tert-butyl)-phenylalanyl-proline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. The tert-butyl group provides steric protection, enhancing the stability and bioavailability of the peptide .
Comparison with Similar Compounds
Similar Compounds
Threonyl-phenylalanyl-proline: Lacks the tert-butyl group, making it less stable and more susceptible to degradation.
Threonyl-(O-tert-butyl)-seryl-proline: Similar structure but with serine instead of phenylalanine, leading to different biological properties.
Uniqueness
Threonyl-(O-tert-butyl)-phenylalanyl-proline is unique due to the presence of the tert-butyl group, which provides enhanced stability and protection against enzymatic degradation. This makes it a valuable tool in peptide synthesis and various research applications.
Properties
CAS No. |
38510-47-3 |
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Molecular Formula |
C22H33N3O5 |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C22H33N3O5/c1-14(30-22(2,3)4)18(23)19(26)24-16(13-15-9-6-5-7-10-15)20(27)25-12-8-11-17(25)21(28)29/h5-7,9-10,14,16-18H,8,11-13,23H2,1-4H3,(H,24,26)(H,28,29)/t14-,16+,17+,18+/m1/s1 |
InChI Key |
MIEUBNGIWYESFS-UBDQQSCGSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O)N)OC(C)(C)C |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O)N)OC(C)(C)C |
Origin of Product |
United States |
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